1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-
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Overview
Description
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- is a heterocyclic compound that features a naphthoimidazole core structure with a 4-chlorophenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthoimidazole core.
Scientific Research Applications
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: Research has explored its potential as a therapeutic agent against multi-drug resistant infections.
Industry: It is used in the development of functional materials and dyes for solar cells.
Mechanism of Action
The mechanism of action of 1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,3-d]imidazole: A similar compound without the 4-chlorophenylmethyl substituent.
1H-benzo[f]benzimidazole: Another related compound with a different core structure.
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione: A derivative with additional functional groups.
Uniqueness
1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]- is unique due to its specific substituent, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
676530-54-4 |
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Molecular Formula |
C18H13ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C18H13ClN2/c19-15-7-5-12(6-8-15)9-18-20-16-10-13-3-1-2-4-14(13)11-17(16)21-18/h1-8,10-11H,9H2,(H,20,21) |
InChI Key |
PVBAXBYVEKRZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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